molecular formula C20H18N8OS B2979723 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2034261-12-4

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No. B2979723
CAS RN: 2034261-12-4
M. Wt: 418.48
InChI Key: QEIQRBTZHKWENY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of appropriate precursors under controlled conditions . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The exact synthesis process for this specific compound is not available in the literature.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it is subjected. In general, compounds containing 1,2,4-triazole rings have been found to exhibit potent inhibitory activities against certain cancer cell lines .

Scientific Research Applications

Synthesis and Molecular Structure Analysis

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is related to various synthesized derivatives explored for their biological activities and structural properties. For instance, research has identified the synthesis routes for derivatives like pyridazinones and triazinones, highlighting their potential as analgesic, anti-inflammatory, and antimicrobial agents. The molecular structure of these compounds has been elucidated through elemental and spectral analyses, demonstrating the importance of substituent variations on biological activities (Gökçe et al., 2005), (Patel et al., 2011).

Antimicrobial and Antiviral Activities

Several studies have focused on the antimicrobial and antiviral potentials of pyridazinone and triazinone derivatives. These compounds have been tested against various bacteria and viruses, showing significant activity levels. The structure-activity relationship analysis helps in understanding the molecular basis of these activities and guiding the design of new therapeutic agents (Nagaraj et al., 2018), (Malik & Khan, 2014).

Anticancer and Antitumoral Effects

The exploration of pyridazinone and triazinone derivatives extends into the realm of anticancer research, with some compounds exhibiting promising in vitro antitumoral activity. These findings underscore the therapeutic potential of these derivatives, including their mechanism of action through tubulin polymerization inhibition and cell cycle arrest, which could lead to the development of novel anticancer therapies (Prinz et al., 2017).

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole core have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds may interact with various targets within these cells, leading to their cytotoxic effects.

Mode of Action

Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the uncontrolled growth of cells, such as in cancer.

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation through the induction of apoptosis . This leads to a decrease in the number of cancer cells, potentially slowing the progression of the disease.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the promising results obtained with similar compounds, it could be worthwhile to investigate the potential of this compound as an anticancer agent .

properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N8OS/c29-20(16-12-30-19(23-16)15-4-2-1-3-5-15)27-10-8-26(9-11-27)17-6-7-18(25-24-17)28-14-21-13-22-28/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIQRBTZHKWENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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